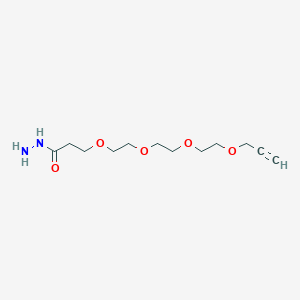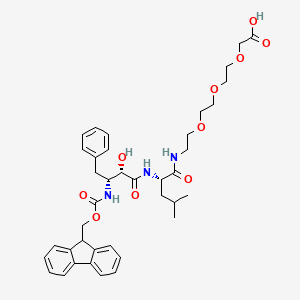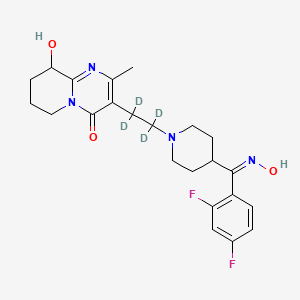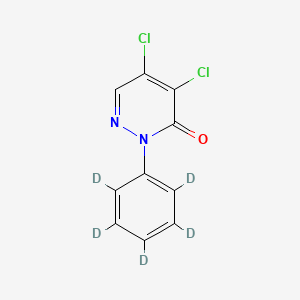
Propargyl-PEG4-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG4-hydrazide is a non-cleavable linker containing a four-unit polyethylene glycol (PEG) chain. It is primarily used in the synthesis of antibody-drug conjugates (ADCs) and as a reagent in click chemistry. The compound features an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG4-hydrazide typically involves the modification of commercially available heterobifunctional PEG derivatives. The process begins with PEG containing an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is first modified into a propargyl group. Subsequently, the hydroxyl group is modified to introduce a hydrazide group. This method is efficient and straightforward, making it suitable for the development of PEG-based bioconjugates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The compound is typically produced in bulk quantities and purified through precipitation and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG4-hydrazide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the formation of a triazole ring between the alkyne group of this compound and an azide group on another molecule .
Common Reagents and Conditions
The CuAAc reaction requires a copper catalyst, typically copper sulfate (CuSO₄), and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures .
Major Products
The major product of the CuAAc reaction involving this compound is a triazole-linked conjugate. This product retains the PEG chain, which imparts solubility and biocompatibility to the conjugate .
Scientific Research Applications
Propargyl-PEG4-hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and tracking of biomolecules due to its ability to form stable triazole linkages
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy
Industry: Utilized in the production of PEGylated compounds, which have enhanced solubility and stability.
Mechanism of Action
The mechanism of action of Propargyl-PEG4-hydrazide involves its role as a linker in bioconjugation reactions. The alkyne group of this compound reacts with azide groups on target molecules through CuAAc, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for the synthesis of complex bioconjugates .
Comparison with Similar Compounds
Propargyl-PEG4-hydrazide is unique due to its non-cleavable PEG linker and alkyne functionality. Similar compounds include:
Propargyl-PEG4-amine: Contains an amine group instead of a hydrazide group, used in different bioconjugation reactions.
Propargyl-PEG4-carboxyl: Features a carboxyl group, offering different reactivity and applications.
Propargyl-PEG4-thiol: Contains a thiol group, used in thiol-ene click chemistry.
These compounds share the PEG backbone but differ in their terminal functional groups, which dictate their specific applications and reactivity.
Properties
Molecular Formula |
C12H22N2O5 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C12H22N2O5/c1-2-4-16-6-8-18-10-11-19-9-7-17-5-3-12(15)14-13/h1H,3-11,13H2,(H,14,15) |
InChI Key |
SCDRANMXGUKCBD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)




